

Spectroscopic and Synthetic Profile of 2-Amino-4-bromobenzenethiol: A Technical Guide

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Compound of Interest

Compound Name: **2-Amino-4-bromobenzenethiol**

Cat. No.: **B031654**

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This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the chemical compound **2-Amino-4-bromobenzenethiol**. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis who require detailed analytical data and experimental procedures.

Spectroscopic Data

The structural elucidation of **2-Amino-4-bromobenzenethiol** is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the limited availability of specific experimental spectra for **2-Amino-4-bromobenzenethiol** in publicly accessible databases, the following data is predicted based on established principles and spectral data of analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data for **2-Amino-4-bromobenzenethiol**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.3	d	1H	Ar-H
~7.1	dd	1H	Ar-H
~6.8	d	1H	Ar-H
~4.5	s (br)	2H	-NH ₂
~3.5	s	1H	-SH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-4-bromobenzenethiol**

Chemical Shift (δ , ppm)	Assignment
~145	C-NH ₂
~135	C-Br
~130	Ar-CH
~125	Ar-CH
~120	C-SH
~115	Ar-CH

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data for **2-Amino-4-bromobenzenethiol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Strong, Broad	N-H stretch (asymmetric and symmetric)
~3050	Medium	Aromatic C-H stretch
~2550	Weak	S-H stretch
~1620	Strong	N-H bend (scissoring)
~1500	Medium	Aromatic C=C stretch
~810	Strong	C-H out-of-plane bend (p-substitution pattern)
~680	Medium	C-Br stretch

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom results in a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for **2-Amino-4-bromobenzenethiol**

m/z	Relative Intensity (%)	Assignment
203	~100	[M] ⁺ (with ⁷⁹ Br)
205	~98	[M+2] ⁺ (with ⁸¹ Br)
124	Variable	[M - Br] ⁺
97	Variable	[M - Br - HCN] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.

NMR Spectroscopy

A sample of **2-Amino-4-bromobzenethiol** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy

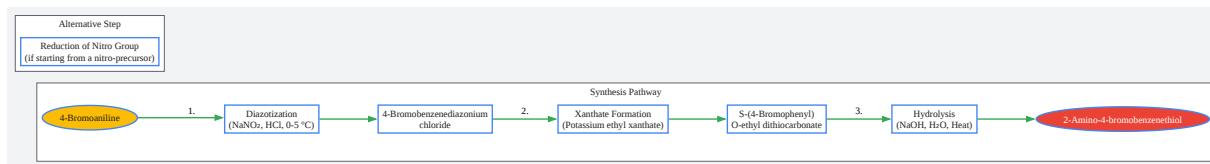
The FT-IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. For a solid sample, a small amount of **2-Amino-4-bromobzenethiol** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

Synthesis Workflow

The synthesis of **2-Amino-4-bromobzenethiol** can be achieved through a multi-step process, a general representation of which is provided below.

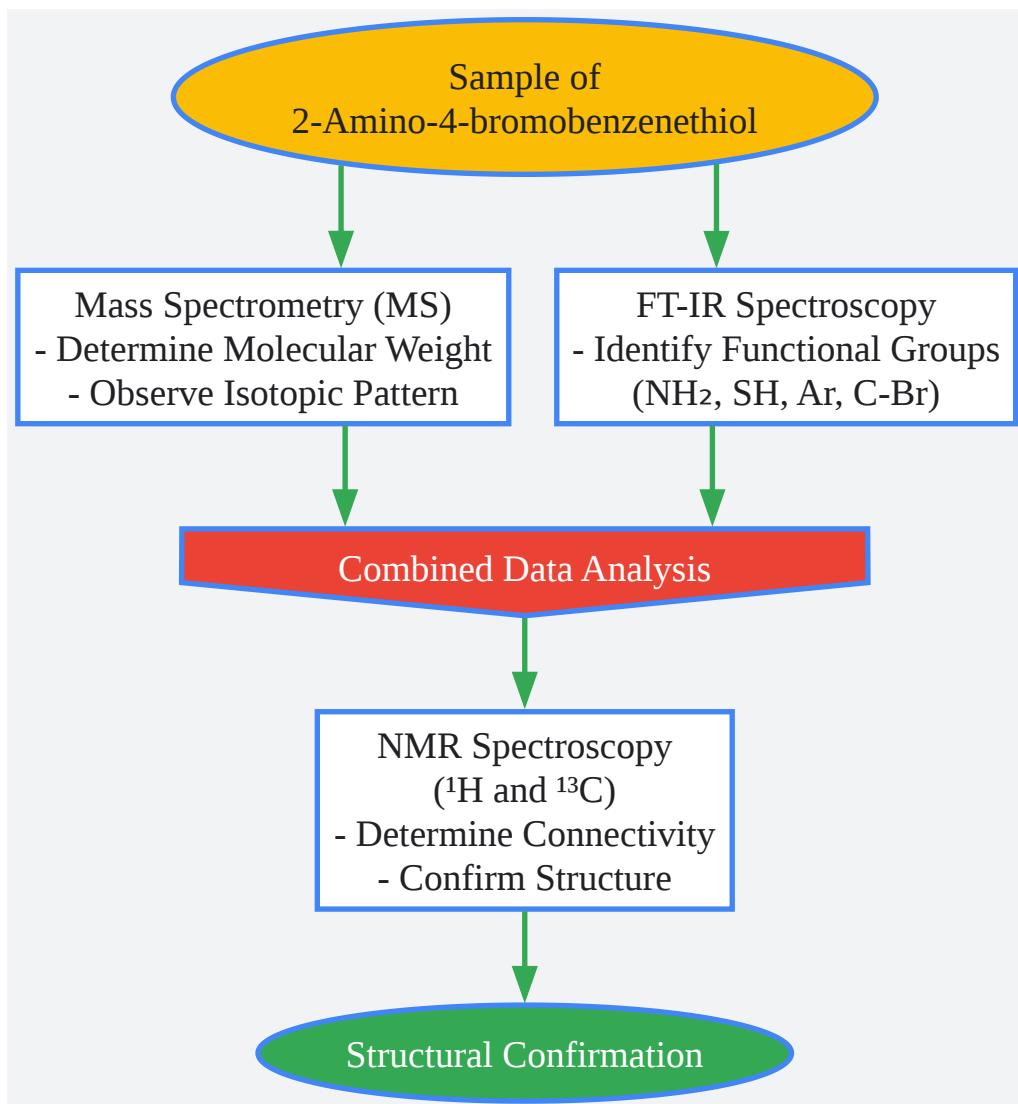


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Caption: A generalized synthetic workflow for **2-Amino-4-bromobenzenethiol**.

Logical Relationships in Spectroscopic Analysis

The process of identifying and characterizing **2-Amino-4-bromobenzenethiol** involves a logical flow of analysis, starting from preliminary identification to detailed structural confirmation.



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Caption: Logical workflow for the spectroscopic characterization of **2-Amino-4-bromobenzenethiol**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-4-bromobenzenethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031654#spectroscopic-data-nmr-ir-ms-of-2-amino-4-bromobenzenethiol>

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